1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-
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Overview
Description
1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. Indole derivatives have been extensively studied due to their significant biological and pharmacological properties. The presence of the carboxamide moiety at position 2 and the dichloro and trifluoromethylsulfonyl groups contribute to the unique chemical and biological characteristics of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Carboxamide Group: The carboxamide group can be introduced at position 2 of the indole ring through the reaction of the indole derivative with a suitable carboxylic acid derivative, such as an acyl chloride or anhydride.
Trifluoromethylsulfonylation: The trifluoromethylsulfonyl group can be introduced using reagents like trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, leading to inhibition of their activity. This inhibition can result in various biological effects, such as anticancer or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxamide: Lacks the dichloro and trifluoromethylsulfonyl groups, resulting in different chemical and biological properties.
4,6-Dichloro-1H-indole-2-carboxamide: Similar structure but lacks the trifluoromethylsulfonyl group.
1H-Indole-2-carboxamide, N-[(trifluoromethyl)sulfonyl]-: Similar structure but lacks the dichloro groups.
Uniqueness
The presence of both dichloro and trifluoromethylsulfonyl groups in 1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]- imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
648417-08-7 |
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Molecular Formula |
C10H5Cl2F3N2O3S |
Molecular Weight |
361.12 g/mol |
IUPAC Name |
4,6-dichloro-N-(trifluoromethylsulfonyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H5Cl2F3N2O3S/c11-4-1-6(12)5-3-8(16-7(5)2-4)9(18)17-21(19,20)10(13,14)15/h1-3,16H,(H,17,18) |
InChI Key |
VGLPWUIJPVPIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)NS(=O)(=O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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